molecular formula C16H12O3 B191852 5-Methyl-7-hydroxyisoflavone CAS No. 55338-30-2

5-Methyl-7-hydroxyisoflavone

Cat. No.: B191852
CAS No.: 55338-30-2
M. Wt: 252.26 g/mol
InChI Key: BNGROPIASMMBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-hydroxyisoflavone is a chemical compound belonging to the isoflavone class of flavonoids. It is known for its potential health benefits and is often used in dietary supplements. This compound has a molecular formula of C16H12O3 and a molecular weight of 252.26 g/mol . It is structurally similar to other flavonoids and has been shown to exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-7-hydroxyisoflavone can be synthesized from 3,5-dihydroxy-toluene through a series of reactions. The process begins with the Hoesch reaction to obtain 2,4-dihydroxy-6-methyldeoxybenzoin, followed by a cyclization process to produce this compound . The reaction conditions typically involve the use of dimethyl carbonate as a green synthesis reagent, with an overall yield of approximately 47.8% under optimal conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for use in supplements and other applications.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-7-hydroxyisoflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound .

Scientific Research Applications

5-Methyl-7-hydroxyisoflavone has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 7-Hydroxy-5-methoxyisoflavone
  • Biochanin A
  • Genistein
  • Daidzein

Comparison: 5-Methyl-7-hydroxyisoflavone is unique due to its specific methylation and hydroxylation pattern, which imparts distinct biological activities. Compared to other isoflavones like genistein and daidzein, it has a stronger inhibitory effect on estrogen activity and collagen synthesis . This makes it particularly valuable in cancer research and treatment.

Properties

IUPAC Name

7-hydroxy-5-methyl-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-7-12(17)8-14-15(10)16(18)13(9-19-14)11-5-3-2-4-6-11/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGROPIASMMBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558070
Record name 7-Hydroxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55338-30-2
Record name 7-Hydroxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-7-hydroxyisoflavone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Methyl-7-hydroxyisoflavone
Reactant of Route 3
Reactant of Route 3
5-Methyl-7-hydroxyisoflavone
Reactant of Route 4
Reactant of Route 4
5-Methyl-7-hydroxyisoflavone
Reactant of Route 5
5-Methyl-7-hydroxyisoflavone
Reactant of Route 6
5-Methyl-7-hydroxyisoflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.